molecular formula C15H12O7 B161217 1,5,6-Trihydroxy-3,7-dimethoxyxanthone CAS No. 65008-02-8

1,5,6-Trihydroxy-3,7-dimethoxyxanthone

Cat. No.: B161217
CAS No.: 65008-02-8
M. Wt: 304.25 g/mol
InChI Key: UBCXIVCXMABZNZ-UHFFFAOYSA-N
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Description

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone scaffold, which contributes to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trihydroxy-3,7-dimethoxyxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5,6-Trihydroxy-3,7-dimethoxyxanthone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone involves:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trihydroxyxanthone
  • 1,3,7-Trihydroxyxanthone
  • 1,6-Dihydroxy-3,7-dimethoxyxanthone
  • 1,5,8-Trihydroxy-3-methoxyxanthone

Uniqueness

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthone derivatives. The presence of hydroxyl groups at the 1, 5, and 6 positions, along with methoxy groups at the 3 and 7 positions, contributes to its potent antioxidant and anticancer properties .

Properties

IUPAC Name

1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c1-20-6-3-8(16)11-9(4-6)22-15-7(12(11)17)5-10(21-2)13(18)14(15)19/h3-5,16,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCXIVCXMABZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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